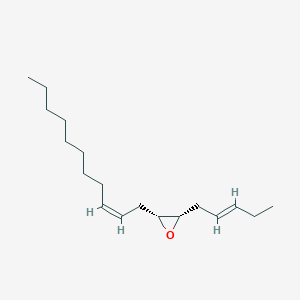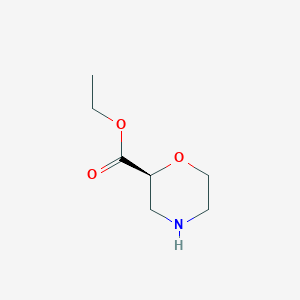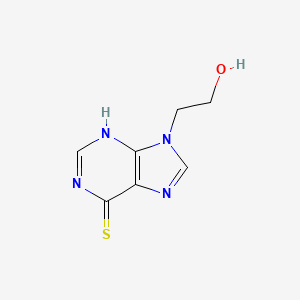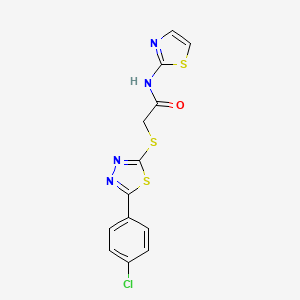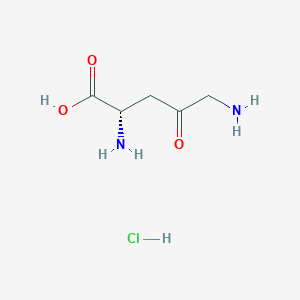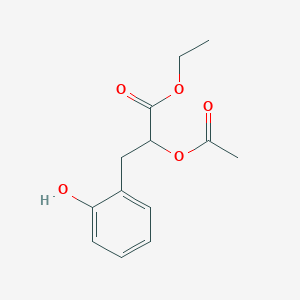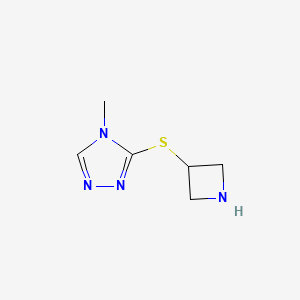
1,2-Dimethyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-9,10-dihydroacridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The compound is characterized by its unique structure, which includes a dihydroacridine core with two methyl groups attached at the 1 and 2 positions. This structural configuration imparts specific photophysical and chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-9,10-dihydroacridine can be synthesized through various methods. One common approach involves the Buchwald–Hartwig cross-coupling reaction. This method typically uses brominated precursors and palladium catalysts to facilitate the coupling process . The reaction conditions often include the use of tris(dibenzylideneacetone)dipalladium(0) as the metal catalyst and X-Phos as the ligand .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities. Additionally, the use of continuous-flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron-donating properties of the methyl groups and the dihydroacridine core.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce fully hydrogenated acridine compounds .
Scientific Research Applications
1,2-Dimethyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Mechanism of Action
1,2-Dimethyl-9,10-dihydroacridine can be compared with other similar compounds such as phenoxazine and 9,9-dimethyl-9,10-dihydroacridine derivatives . While these compounds share similar structural features, this compound is unique in its specific photophysical properties and its ability to form stable charge-transfer complexes. This uniqueness makes it particularly valuable in applications requiring high photostability and minimal phototoxicity .
Comparison with Similar Compounds
- Phenoxazine
- 9,9-Dimethyl-9,10-dihydroacridine derivatives
- 4,7-bis(4-(9,9-dimethyl-9,10-dihydroacridine)phenyl)benzo[c][1,2,5]thiadiazole
Properties
CAS No. |
33478-89-6 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1,2-dimethyl-9,10-dihydroacridine |
InChI |
InChI=1S/C15H15N/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8,16H,9H2,1-2H3 |
InChI Key |
CCTFYIRVOTZYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC3=CC=CC=C3C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


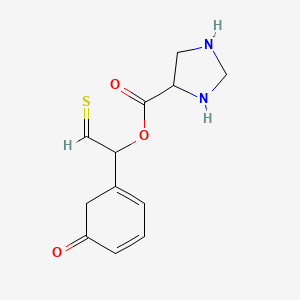
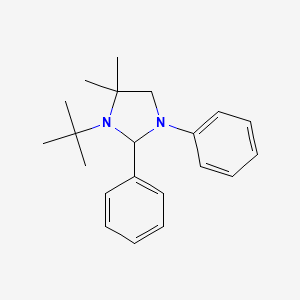
![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)
